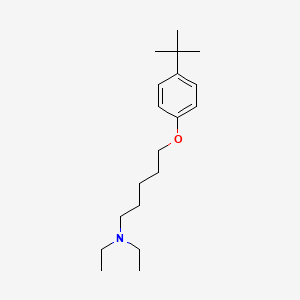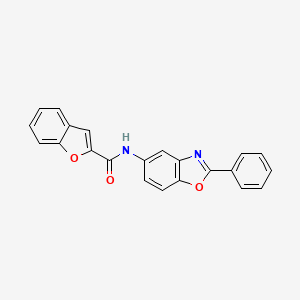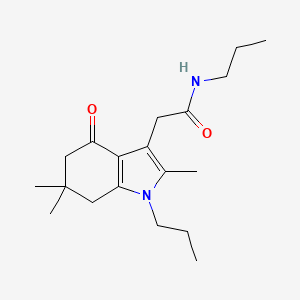![molecular formula C13H17N5O2 B5096067 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B5096067.png)
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazol-1-ylacetamide moiety. One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Applications De Recherche Scientifique
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activity against bacterial and viral pathogens .
Biology: It is used in proteomics research to study protein interactions and functions .
Industry: The compound is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Pyrazole Derivatives: Compounds containing the pyrazole ring with various functional groups.
Uniqueness
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide is unique due to the combination of the oxadiazole and pyrazole rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-12(9-18-7-3-6-15-18)14-8-11-16-13(20-17-11)10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,8-9H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEHPYRTBFCZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)methanesulfonamide](/img/structure/B5095994.png)
![N-[4-(aminocarbonyl)phenyl]-1-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B5095997.png)

![5-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5096006.png)

![N-(2-methylphenyl)-2-[5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5096019.png)
![ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5096027.png)
![9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5096049.png)


![7-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5096080.png)
![5-(2,4-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline](/img/structure/B5096081.png)
![4-(3-Propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzene-1,2-diol](/img/structure/B5096085.png)
